4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
Overview
Description
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a complex organic molecule with intriguing bioactive properties. Its structure includes a benzothiophene ring system, which contributes to its diverse pharmacological effects. This compound has garnered attention for its potential applications in various biomedical contexts.
Synthesis Analysis
The synthesis of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves several methods, including condensation reactions, oxidation processes, and cyclization steps. Researchers have explored both chemical and enzymatic routes to obtain this compound. Further studies are needed to optimize and scale up the synthesis for practical applications.
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is C9H6O2S , with a molecular weight of approximately 178.21 g/mol . Its IUPAC name is 4-hydroxy-1-benzothiophene-7-carbaldehyde . The compound features a hydroxyl group (OH) and an aldehyde functional group (CHO) attached to the benzothiophene ring.
Chemical Reactions Analysis
- Oxidation Reactions : 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde can undergo oxidation to form corresponding acids or other derivatives.
- Condensation Reactions : It participates in condensation reactions with various nucleophiles, leading to the synthesis of more complex compounds.
- Ring-Opening Reactions : The benzothiophene ring can open under specific conditions, yielding novel derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 372.8°C at 760 mmHg.
- Density : 1.447 g/cm³ .
- InChI Key : JXQGDDMZTWHASG-UHFFFAOYSA-N.
- Canonical SMILES : C1=CC(=C2C=CSC2=C1C=O)O.
Safety And Hazards
While 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde shows promise, safety assessments are crucial. Researchers must evaluate its toxicity, potential side effects, and environmental impact. Proper handling, storage, and disposal protocols are essential.
Future Directions
- Biomedical Applications : Investigate its use in cancer therapy, antimicrobial agents, and other disease treatments.
- Structure-Activity Relationship Studies : Explore modifications to enhance its bioactivity.
- Formulation Development : Design delivery systems for optimal efficacy.
properties
IUPAC Name |
4-hydroxy-1-benzothiophene-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGDDMZTWHASG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457900 | |
Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
CAS RN |
199339-71-4 | |
Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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